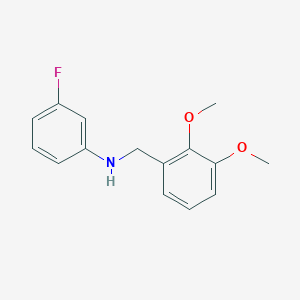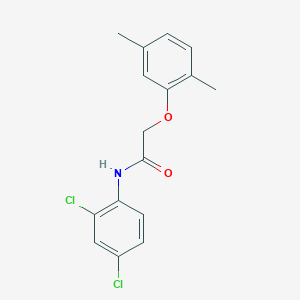
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as N-(4-methoxyphenyl)-3-(p-ethylphenyl)propanamide or N-(4-methoxyphenyl)-3-(4-ethylphenyl)propanamide. This compound has been studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide involves its inhibition of FAAH. FAAH is responsible for breaking down endocannabinoids in the body, which play a role in pain sensation, mood, appetite, and other physiological processes. By inhibiting FAAH, 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a variety of conditions.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a variety of conditions. Endocannabinoids have been found to play a role in pain sensation, mood, appetite, and other physiological processes. By inhibiting FAAH, 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide may have potential therapeutic effects for conditions such as chronic pain, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide in lab experiments is its potency as an FAAH inhibitor. This compound has been found to be a potent inhibitor of FAAH, which may make it useful for studying the endocannabinoid system and its potential therapeutic effects. However, one limitation of using this compound is its potential for off-target effects. Further research is needed to fully understand the potential effects of this compound on other physiological processes.
Orientations Futures
There are several future directions for research on 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide. One potential direction is to further study its potential therapeutic effects for conditions such as chronic pain, anxiety, and depression. Another potential direction is to investigate its potential for use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential off-target effects of this compound and its potential for toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide involves the reaction of 4-methoxybenzoyl chloride with 4-ethylphenylmagnesium bromide in the presence of a catalyst. The resulting intermediate is then reacted with N,N-dimethylpropylamine to form the final product.
Applications De Recherche Scientifique
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide has been studied for its potential use in scientific research as a tool for studying the endocannabinoid system. This compound has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide can increase the levels of endocannabinoids in the body, which may have therapeutic potential for a variety of conditions.
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)8-13-18(20)19-16-9-11-17(21-2)12-10-16/h4-7,9-12H,3,8,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJRNRJVFIQQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-N-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)


![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)







![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
